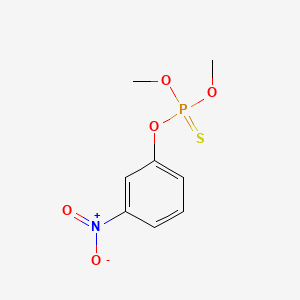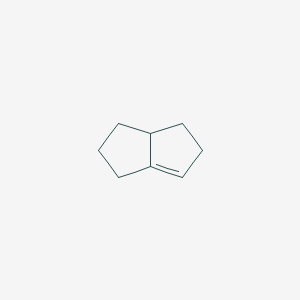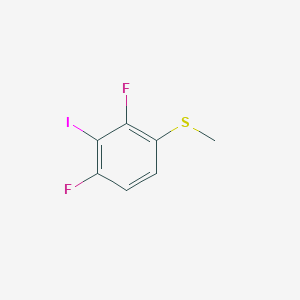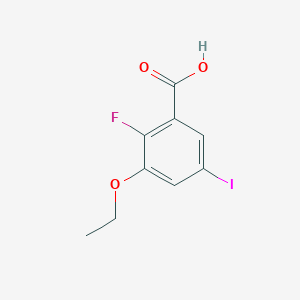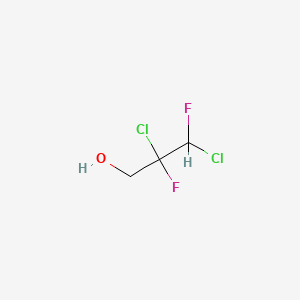
1-Propanol, 2,3-dichloro-2,3-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 2,3-dichloro-2,3-difluoro- is an organic compound with the molecular formula C3H4Cl2F2O It is a derivative of propanol where the hydrogen atoms at the 2 and 3 positions are replaced by chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-dichloro-2,3-difluoro- can be synthesized through halogenation reactions where propanol is treated with chlorine and fluorine under controlled conditions. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1-Propanol, 2,3-dichloro-2,3-difluoro- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions: 1-Propanol, 2,3-dichloro-2,3-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces the parent alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Propanol, 2,3-dichloro-2,3-difluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Propanol, 2,3-dichloro-2,3-difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
類似化合物との比較
- 1-Propanol, 2,3-dichloro-
- 2-Propanol, 1,3-dichloro-
- 1,3-Dichloro-2-propanol
Comparison: 1-Propanol, 2,3-dichloro-2,3-difluoro- is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. For example, the fluorine atoms can increase the compound’s lipophilicity and stability, making it more suitable for certain applications.
特性
CAS番号 |
1647-61-6 |
|---|---|
分子式 |
C3H4Cl2F2O |
分子量 |
164.96 g/mol |
IUPAC名 |
2,3-dichloro-2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H4Cl2F2O/c4-2(6)3(5,7)1-8/h2,8H,1H2 |
InChIキー |
LQNWCZOSOUKVMI-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)Cl)(F)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


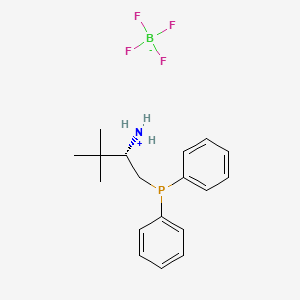
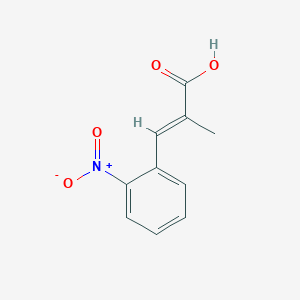
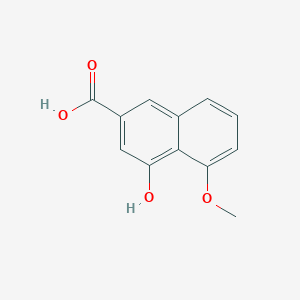
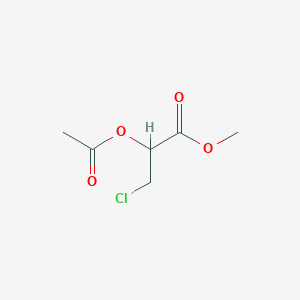
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
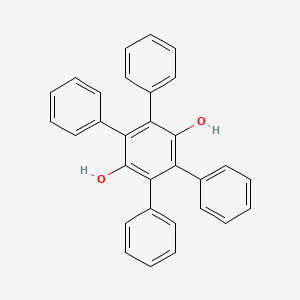
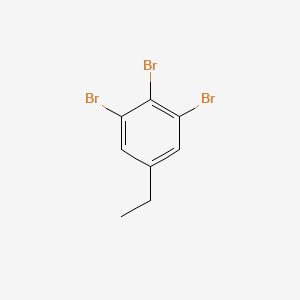
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
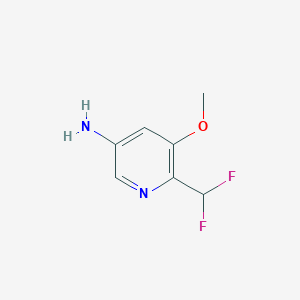
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
